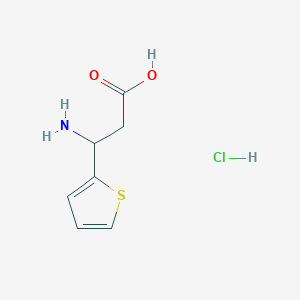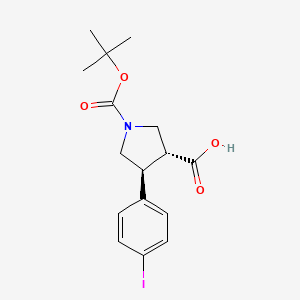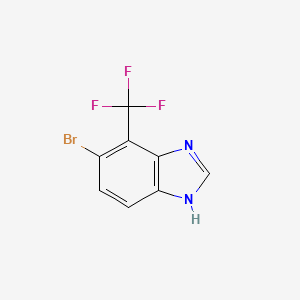
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₀ClNO₂S and a molecular weight of 207.68 g/mol It is a derivative of beta-alanine, where the beta position is substituted with a thiophene ring
Vorbereitungsmethoden
The synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride typically involves the reaction of thiophene-2-carboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the hydrolysis of the amine to form the desired product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the intermediate can be reduced to an amine using hydrogen gas and a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and m-chloroperbenzoic acid. Major products formed from these reactions include sulfoxides, sulfones, amides, and sulfonamides.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiophene rings.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as:
3-Amino-3-(thiophen-3-yl)propanoic acid: This compound has the thiophene ring substituted at the 3-position instead of the 2-position, which can lead to different chemical and biological properties.
2-Amino-3-(thiophen-3-yl)propanoic acid: This compound has the amino group at the 2-position, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H10ClNO2S |
|---|---|
Molekulargewicht |
207.68 g/mol |
IUPAC-Name |
3-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H |
InChI-Schlüssel |
LAAXNLCUHPEQSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(CC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)




![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)





